
N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a useful research compound. Its molecular formula is C18H26FN5S2 and its molecular weight is 395.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binder Hoechst 33258 and Analogues
The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, provide a foundation for designing drugs targeting DNA interactions. These compounds have been utilized in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find use as radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and molecular biology research (Issar & Kakkar, 2013).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) ligands, including arylpiperazine derivatives, highlights their therapeutic potential in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity, including aromatic moieties and cyclic amines, underline the importance of these compounds in developing new psychiatric medications (Jůza et al., 2022).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline-4(3H)-ones and their derivatives are highlighted for their significant biological activities, including antibacterial properties. These compounds provide a template for medicinal chemists to introduce bioactive moieties, leading to potential new medicinal agents. This research underscores the solubility challenges and the pursuit of bioavailability to address antibiotic resistance (Tiwary et al., 2016).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives are explored for their wide range of therapeutic uses, from antipsychotic to anti-inflammatory and antidiabetic effects. Modifications to the piperazine nucleus have been shown to significantly affect the medicinal potential of resultant molecules, highlighting the flexibility and importance of this scaffold in drug discovery (Rathi et al., 2016).
Propiedades
IUPAC Name |
N,N-diethyl-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5S2/c1-3-22(4-2)13-14-25-18-21-20-17(26-18)24-11-9-23(10-12-24)16-7-5-15(19)6-8-16/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKOPAUTOBAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2637315.png)
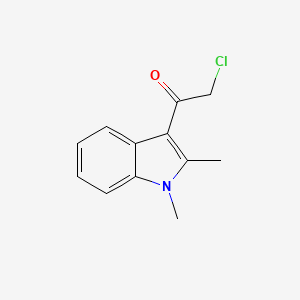
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)
![(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2637319.png)
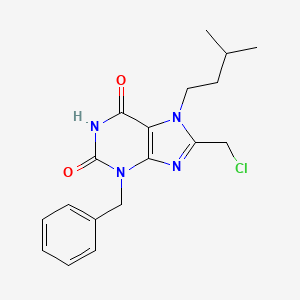




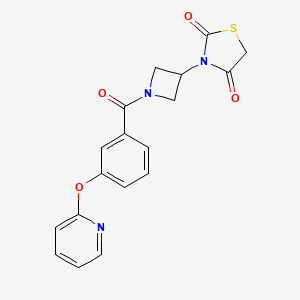
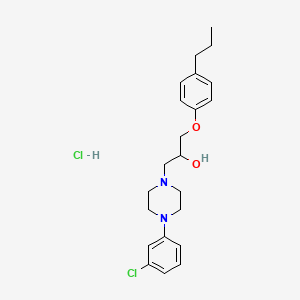
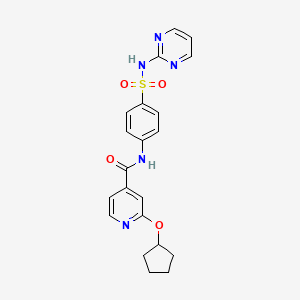
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
